molecular formula C20H21F3N4O3 B10983494 N-(2-oxo-2-{[4-(trifluoromethoxy)phenyl]amino}ethyl)-4-phenylpiperazine-1-carboxamide

N-(2-oxo-2-{[4-(trifluoromethoxy)phenyl]amino}ethyl)-4-phenylpiperazine-1-carboxamide

Cat. No.: B10983494
M. Wt: 422.4 g/mol
InChI Key: PCQWLQXOIUJQJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-oxo-2-{[4-(trifluoromethoxy)phenyl]amino}ethyl)-4-phenylpiperazine-1-carboxamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a piperazine ring substituted with a phenyl group and a carboxamide group, along with a trifluoromethoxyphenyl group attached to an aminoethyl side chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-oxo-2-{[4-(trifluoromethoxy)phenyl]amino}ethyl)-4-phenylpiperazine-1-carboxamide typically involves multiple steps, including the formation of the piperazine ring, the introduction of the phenyl and carboxamide groups, and the attachment of the trifluoromethoxyphenyl group. Common synthetic routes may involve:

    Formation of the Piperazine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Phenyl and Carboxamide Groups: These groups can be introduced through substitution reactions using suitable reagents.

    Attachment of the Trifluoromethoxyphenyl Group: This step may involve nucleophilic substitution reactions using trifluoromethoxyphenyl derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-(2-oxo-2-{[4-(trifluoromethoxy)phenyl]amino}ethyl)-4-phenylpiperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

N-(2-oxo-2-{[4-(trifluoromethoxy)phenyl]amino}ethyl)-4-phenylpiperazine-1-carboxamide has several scientific research applications, including:

    Chemistry: The compound is used as a precursor in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(2-oxo-2-{[4-(trifluoromethoxy)phenyl]amino}ethyl)-4-phenylpiperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering specific cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N-(2-oxo-2-{[4-(trifluoromethoxy)phenyl]amino}ethyl)-1H-indole-3-carboxamide: Known for its potential therapeutic applications, particularly as a kinase inhibitor.

    N-{2-Oxo-2-[4-(2-oxo-2-{[4-(trifluoromethoxy)phenyl]amino}ethyl)-1-piperazinyl]ethyl}benzamide: Another compound with a similar structure, used in various chemical and biological studies.

Uniqueness

N-(2-oxo-2-{[4-(trifluoromethoxy)phenyl]amino}ethyl)-4-phenylpiperazine-1-carboxamide stands out due to its unique combination of functional groups and its potential applications across multiple scientific disciplines. Its trifluoromethoxyphenyl group imparts distinct chemical properties, making it valuable for specific research and industrial purposes.

Properties

Molecular Formula

C20H21F3N4O3

Molecular Weight

422.4 g/mol

IUPAC Name

N-[2-oxo-2-[4-(trifluoromethoxy)anilino]ethyl]-4-phenylpiperazine-1-carboxamide

InChI

InChI=1S/C20H21F3N4O3/c21-20(22,23)30-17-8-6-15(7-9-17)25-18(28)14-24-19(29)27-12-10-26(11-13-27)16-4-2-1-3-5-16/h1-9H,10-14H2,(H,24,29)(H,25,28)

InChI Key

PCQWLQXOIUJQJP-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)NCC(=O)NC3=CC=C(C=C3)OC(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.